2-Methyl-2,3-dihydrobenzofuran-4-amine
Overview
Description
2-Methyl-2,3-dihydrobenzofuran-4-amine is an organic compound with the chemical formula C9H11NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Benzofuran derivatives, which include this compound, have been found to exhibit antimicrobial activity
Mode of Action
It’s known that the antimicrobial activity of benzofuran derivatives can be influenced by the nature of the substituent at the 4-position . In the case of 2-Methyl-2,3-dihydrobenzofuran-4-amine, the presence of an amine group at this position may contribute to its interaction with its targets.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death .
Pharmacokinetics
Its molecular weight of 14919 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential antimicrobial activity, it may lead to the inhibition of growth or death of microbes .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydrobenzofuran-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their function. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets . This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
The synthesis of 2-Methyl-2,3-dihydrobenzofuran-4-amine can be achieved through several methods:
One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and cyclization of o-hydroxyacetophenones under basic conditions.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials.
Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysts is another effective method.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or hydroxyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and transition-metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-2,3-dihydrobenzofuran-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran-4-amine can be compared with other benzofuran derivatives:
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): This compound is known for its entactogenic effects and is used in neurochemical research.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Similar to 5-APDB, it has applications in studying neurotransmitter systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCQIAXBTUSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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